molecular formula C18H22ClN7 B1198339 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine CAS No. 52536-31-9

7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine

Cat. No. B1198339
CAS RN: 52536-31-9
M. Wt: 371.9 g/mol
InChI Key: BYSZERQSUKGGII-UHFFFAOYSA-N
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Description

7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine, also known as CPP-AP or 7-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)adenine hydrochloride, is a compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. In

Scientific Research Applications

  • Allosteric Enhancers of the A1 Adenosine Receptor : Compounds with structures similar to "7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine" have been synthesized and evaluated for their potential as allosteric enhancers of the A1 adenosine receptor. Studies suggest that the nature of substituents on the phenyl ring linked to the piperazine can significantly influence their allosteric enhancer activity (Romagnoli et al., 2008).

  • Antitumor Activity Against Breast Cancer Cells : Derivatives of this compound have shown potential anticancer activities. Specifically, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have demonstrated promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

  • Diverse Pharmacological Profiles : The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, which is closely related to the compound , has been reported to exhibit a wide range of pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, and other activities (El-Azzouny et al., 2020).

  • Potential Treatment for Schizophrenia : A dopamine D(4)-selective antagonist structurally similar to the compound of interest has been investigated as a potential treatment for schizophrenia. The metabolism of this antagonist has been studied in different species, revealing major metabolic pathways (Zhang et al., 2000).

  • Antiarrhythmic and Antihypertensive Properties : Some derivatives of this compound have displayed antiarrhythmic and antihypertensive properties, indicating their potential use in treating related cardiovascular conditions (Dylag et al., 2004).

  • Antituberculosis and Anticancer Studies : Compounds with structural similarities have been synthesized and screened for their anticancer and antituberculosis activities. These studies have identified certain derivatives as having significant effects in both areas (Mallikarjuna et al., 2014).

  • Synthesis of Polyamides Containing Uracil and Adenine : Research has also focused on the synthesis of polyamides containing adenine, which could be relevant to the compound , given its adenine component. These polyamides have been synthesized for potential applications in biomaterials (Hattori & Kinoshita, 1979).

properties

IUPAC Name

9-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7/c19-14-3-1-4-15(11-14)25-9-7-24(8-10-25)5-2-6-26-13-23-16-17(20)21-12-22-18(16)26/h1,3-4,11-13H,2,5-10H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSZERQSUKGGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C=NC3=C(N=CN=C32)N)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200528
Record name 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine

CAS RN

52536-31-9
Record name 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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